molecular formula C19H24N2OS B2606559 3,4-dimethyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946199-37-7

3,4-dimethyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No. B2606559
M. Wt: 328.47
InChI Key: FIWMFYSVJBEHMF-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, also known as DPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPTB belongs to the class of benzamide derivatives and has been shown to exhibit promising results in various biological studies.

Scientific Research Applications

Pyrrolidine: A Key Scaffold in Drug Discovery

Pyrrolidine rings are pivotal in medicinal chemistry, offering a versatile scaffold for developing compounds targeting human diseases. Their sp^3 hybridization allows for efficient exploration of pharmacophore space, contributing to the stereochemistry and increasing three-dimensional coverage due to the non-planarity of the ring, a phenomenon known as "pseudorotation." Bioactive molecules with target selectivity featuring the pyrrolidine ring have shown significant potential in drug discovery, underlining the scaffold's importance in the synthesis of heterocycles and natural products (Petri et al., 2021).

Thiophene: Contributions to Carcinogenicity Studies

Thiophene derivatives, including those structurally related to carcinogens like benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. These compounds have shown activity profiles in vitro consistent with their known chemistry, indicating potential carcinogenicity. However, their overall chemical and biological behavior suggests a nuanced view of their capability to elicit tumors in vivo, emphasizing the importance of in vitro predictions for structurally new compounds in assessing carcinogenic potential (Ashby et al., 1978).

Supramolecular Capsules from Calixpyrrole Scaffolds

Recent advancements in the self-assembly of supramolecular capsules derived from calixpyrrole components highlight the potential of such structures in creating molecular capsules with unique properties. Calix[4]pyrroles, due to their ease of synthesis and structural analogy to calix[4]arenes, offer fascinating opportunities for the assembly of supramolecular capsules. These structures can function as molecular containers, displaying interesting properties for the encapsulation and sensing of various substrates, illustrating the innovative applications of calixpyrrole derivatives in supramolecular chemistry (Ballester, 2011).

properties

IUPAC Name

3,4-dimethyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-14-5-6-16(11-15(14)2)19(22)20-12-18(17-7-10-23-13-17)21-8-3-4-9-21/h5-7,10-11,13,18H,3-4,8-9,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWMFYSVJBEHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

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